An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide (CAS 303092-25-3)
An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)hexanamide (CAS 303092-25-3)
Executive Summary
N-(2,5-dimethoxyphenyl)hexanamide is a chemical compound whose interest lies primarily in its structural motifs: a hexanamide chain appended to a 2,5-dimethoxyaniline core. While specific experimental data for this molecule is scarce in peer-reviewed literature, its constituent parts are well-characterized in chemical and pharmacological research. The 2,5-dimethoxyphenyl moiety, in particular, is the foundational scaffold for a class of phenethylamine compounds known for their potent activity at serotonin receptors, making them significant tools in neuroscience and subjects of interest in toxicology.[1][2][3] N-acylation, the addition of the hexanamide group, is a classic medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability.
This guide serves as a comprehensive technical resource for the synthesis, purification, and rigorous characterization of N-(2,5-dimethoxyphenyl)hexanamide. It is designed to provide researchers with not only a robust set of protocols but also the underlying scientific rationale, enabling the confident production and validation of this compound for further investigation.
Molecular Properties and Computed Data
The fundamental identity of a compound begins with its structural and physicochemical properties. While extensive experimental data is not publicly available, computational methods provide reliable estimates that are crucial for planning analytical procedures.[4]
| Property | Value | Source |
| CAS Number | 303092-25-3 | - |
| Molecular Formula | C₁₄H₂₁NO₃ | PubChem[4] |
| Molecular Weight | 251.32 g/mol | PubChem[4] |
| Monoisotopic Mass | 251.15215 Da | PubChem[4] |
| XlogP (Predicted) | 3.2 | PubChem[4] |
| SMILES | CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC | PubChem[4] |
| InChIKey | MRMKRNLOPIUEKH-UHFFFAOYSA-N | PubChem[4] |
Table 1: Core Molecular Properties.
Mass spectrometry is a primary tool for identity confirmation. The following table details the predicted collision cross-section (CCS) values for various adducts of the target molecule, which can aid in identification using ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 252.15943 | 159.1 |
| [M+Na]⁺ | 274.14137 | 165.2 |
| [M-H]⁻ | 250.14487 | 162.4 |
| [M+NH₄]⁺ | 269.18597 | 176.3 |
Table 2: Predicted Mass Spectrometry Data. Data sourced from PubChem.[4]
Recommended Synthesis Protocol: Nucleophilic Acyl Substitution
The most direct and reliable method for synthesizing N-(2,5-dimethoxyphenyl)hexanamide is through the nucleophilic acyl substitution reaction between 2,5-dimethoxyaniline and hexanoyl chloride. This reaction is a cornerstone of organic synthesis, proceeding via a well-understood addition-elimination mechanism.[5]
Caption: Synthesis of N-(2,5-dimethoxyphenyl)hexanamide.
Causality Behind Experimental Choices
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Choice of Base: The reaction liberates one equivalent of hydrogen chloride (HCl). A non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is essential. Its role is to scavenge the HCl, preventing it from protonating the starting aniline, which would render the aniline non-nucleophilic and halt the reaction.[5]
-
Reaction Temperature: The reaction between an amine and a highly reactive acyl chloride is typically exothermic. Performing the addition at 0 °C helps to control the reaction rate, dissipate heat safely, and minimize the formation of potential side products.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves both reactants, and has a low boiling point, which facilitates its removal during product isolation.
Step-by-Step Methodology
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Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dimethoxyaniline (1.0 eq, e.g., 1.53 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol). Stir the mixture with a magnetic stir bar until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reagent Addition: Add hexanoyl chloride (1.1 eq, e.g., 1.55 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The product should have a higher Rf than the starting aniline.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted aniline.
-
Wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acidic species.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: The resulting crude solid or oil can be purified by either:
-
Recrystallization: From a solvent system like ethanol/water or ethyl acetate/hexanes.
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Column Chromatography: Using silica gel and a gradient elution of hexanes and ethyl acetate.
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Caption: Post-synthesis workup and purification workflow.
Protocols for Structural Characterization and Validation
Due to the absence of published spectra for this specific molecule, a multi-faceted analytical approach is mandatory to unambiguously confirm its identity and purity. The following sections outline the expected results from standard analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups.[6] The spectrum of a pure sample should exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | N-H Stretch | Secondary amide, typically a single, sharp peak. |
| 2850-2960 | C-H Stretch | Aliphatic (from hexanoyl chain). |
| ~1660 | C=O Stretch (Amide I) | Strong, sharp, and characteristic. |
| ~1540 | N-H Bend (Amide II) | Strong, characteristic of secondary amides. |
| 1510-1600 | C=C Stretch | Aromatic ring. |
| 1220 | C-O Stretch | Aryl-alkyl ether, strong. |
Table 3: Predicted IR Absorption Frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural elucidation. The predicted spectra for N-(2,5-dimethoxyphenyl)hexanamide in CDCl₃ are detailed below.
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | NH |
| ~8.1 | d | 1H | Ar-H (ortho to NH) |
| ~6.8 | dd | 1H | Ar-H (para to OMe) |
| ~6.7 | d | 1H | Ar-H (meta to OMe) |
| 3.84 | s | 3H | Ar-OCH ₃ |
| 3.79 | s | 3H | Ar-OCH ₃ |
| 2.35 | t | 2H | -C(=O)-CH ₂- |
| 1.70 | m | 2H | -C(=O)-CH₂-CH ₂- |
| 1.35 | m | 4H | -(CH ₂)₂-CH₃ |
| 0.90 | t | 3H | -CH ₃ |
Table 4: Predicted ¹H NMR Chemical Shifts and Assignments.
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~171.5 | C =O (Amide) |
| ~153.8 | Ar-C -OMe |
| ~142.5 | Ar-C -OMe |
| ~128.0 | Ar-C -NH |
| ~114.0 | Ar-C H |
| ~112.0 | Ar-C H |
| ~110.0 | Ar-C H |
| 56.1 | OC H₃ |
| 55.8 | OC H₃ |
| 38.5 | -C(=O)-C H₂- |
| 31.5 | Aliphatic C H₂ |
| 25.5 | Aliphatic C H₂ |
| 22.5 | Aliphatic C H₂ |
| 14.0 | -C H₃ |
Table 5: Predicted ¹³C NMR Chemical Shifts.
Self-Validating Practice: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are strongly recommended. A COSY spectrum will confirm the connectivity of the entire hexanoyl aliphatic chain, while an HSQC will link each proton signal to its directly attached carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Expected Result: The ESI+ spectrum should show a prominent protonated molecular ion [M+H]⁺.
-
Calculated m/z for [C₁₄H₂₂NO₃]⁺: 252.1594
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Validation: The experimentally observed mass should be within 5 ppm of the calculated value.
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Fragmentation: Key fragments would likely arise from alpha-cleavage to the carbonyl group or cleavage of the amide C-N bond, resulting in ions corresponding to the hexanoyl fragment and the 2,5-dimethoxyphenylamino fragment.
Potential Biological and Research Context
While N-(2,5-dimethoxyphenyl)hexanamide itself has no documented biological activity, its core structure is of significant interest to drug development professionals.
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Neuropharmacology: The 2,5-dimethoxyphenyl scaffold is the key pharmacophore for a range of psychoactive substances, including the 2C-X and NBOMe families, which are potent agonists or partial agonists at the serotonin 5-HT₂ family of receptors.[1][2] The specific substitution pattern on the aromatic ring is critical for this activity.
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Structure-Activity Relationship (SAR): The synthesis of this compound allows for the exploration of SAR. The N-acyl chain (hexanamide) replaces the N-alkyl or N-benzyl groups commonly found in psychoactive phenethylamines. This modification dramatically alters the molecule's lipophilicity and hydrogen bonding potential, which could lead to novel pharmacological profiles. It may serve as a valuable negative control in receptor binding studies or, conversely, may possess unexpected activity as a modulator or biased agonist.
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Metabolic Precursor/Prodrug Potential: In vivo, amide hydrolysis is a common metabolic pathway. It is conceivable that N-(2,5-dimethoxyphenyl)hexanamide could act as a prodrug, slowly releasing 2,5-dimethoxyaniline.
Given this context, potential research applications include screening for affinity at serotonergic and dopaminergic receptors, assessing cytotoxicity in various cell lines[7], and use as an intermediate for further chemical elaboration.
Conclusion
N-(2,5-dimethoxyphenyl)hexanamide is a readily synthesizable compound that, despite a lack of direct published data, stands as a molecule of interest for SAR studies in medicinal chemistry and neuropharmacology. This guide provides a robust, scientifically-grounded framework for its synthesis via nucleophilic acyl substitution and offers a detailed, multi-platform strategy for its unambiguous structural verification. By adhering to these protocols, researchers can confidently produce and validate this compound, paving the way for its exploration in various biological and chemical research settings.
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